molecular formula C6H5BrN4O3 B15205578 6-Amino-5-bromo-3-nitropyridine-2-carboxamide

6-Amino-5-bromo-3-nitropyridine-2-carboxamide

Cat. No.: B15205578
M. Wt: 261.03 g/mol
InChI Key: MDOXIMLVCWONOZ-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-3-nitropyridine-2-carboxamide is a heterocyclic compound with the molecular formula C6H5BrN4O3 It is a derivative of pyridine, characterized by the presence of amino, bromo, nitro, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-3-nitropyridine-2-carboxamide typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-aminopyridine, followed by nitration and subsequent carboxamidation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-3-nitropyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-bromo-3-nitropyridine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-3-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group is often involved in redox reactions, while the amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the carboxamide group.

    5-Bromo-3-nitropyridine-2-carboxamide: Similar but lacks the amino group.

    6-Amino-3-nitropyridine-2-carboxamide: Similar but lacks the bromo group

Uniqueness

6-Amino-5-bromo-3-nitropyridine-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H5BrN4O3

Molecular Weight

261.03 g/mol

IUPAC Name

6-amino-5-bromo-3-nitropyridine-2-carboxamide

InChI

InChI=1S/C6H5BrN4O3/c7-2-1-3(11(13)14)4(6(9)12)10-5(2)8/h1H,(H2,8,10)(H2,9,12)

InChI Key

MDOXIMLVCWONOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)N)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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